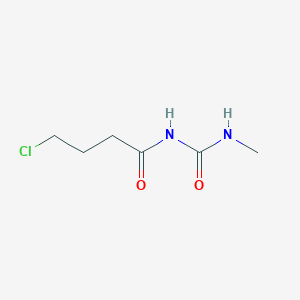

3-(4-Chlorobutanoyl)-1-methylurea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11ClN2O2 |

|---|---|

Molecular Weight |

178.62 g/mol |

IUPAC Name |

4-chloro-N-(methylcarbamoyl)butanamide |

InChI |

InChI=1S/C6H11ClN2O2/c1-8-6(11)9-5(10)3-2-4-7/h2-4H2,1H3,(H2,8,9,10,11) |

InChI Key |

IFFNKTCEBMTXAS-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NC(=O)CCCCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorobutanoyl 1 Methylurea

Reactivity Profiles of the Acylurea Linkage

The acylurea linkage, -C(O)NHC(O)NHCH₃, is a complex functional group with characteristic reactivity centered on its carbonyl carbon and the conformational possibilities of the urea (B33335) backbone.

The carbonyl carbon of the acyl group in 3-(4-Chlorobutanoyl)-1-methylurea is an electrophilic center, susceptible to attack by nucleophiles. The general mechanism for such reactions is nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.commasterorganicchemistry.com However, the reactivity of this carbonyl is significantly modulated by the adjacent urea nitrogen.

The delocalization of the nitrogen lone pairs into the carbonyl group reduces its electrophilicity compared to more reactive acyl derivatives like acyl chlorides or anhydrides. youtube.com Acylureas are recognized as relatively stable and are often observed as byproducts in carbodiimide-mediated reactions where an O-acylisourea intermediate rearranges to the more thermodynamically stable N-acylurea. researchgate.netnih.gov

The reaction proceeds through a classic addition-elimination mechanism:

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. youtube.commasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the weakest base as a leaving group.

For a reaction to be favorable, the incoming nucleophile must be a stronger base than the leaving group. masterorganicchemistry.com In the case of the acylurea, cleavage can occur on either side of the carbonyl group, leading to different products. The stability of the potential leaving groups (a substituted urea anion or a carboxylate) will determine the reaction outcome.

Table 1: Comparative Reactivity of Carbonyl Compounds

| Carbonyl Derivative | Relative Reactivity | Leaving Group (LG) | pKa of H-LG |

| Acyl Chloride | Very High | Cl⁻ | -7 |

| Acid Anhydride | High | RCOO⁻ | ~4.8 |

| Ester | Moderate | RO⁻ | ~16 |

| Acylurea | Low-Moderate | RNH(CO)NH⁻ | ~15-20 |

| Amide | Low | RNH⁻ | ~38 |

This table provides a generalized reactivity hierarchy. The exact reactivity of this compound depends on specific reaction conditions.

The urea portion of the molecule is not static. It can exhibit tautomerism and possesses significant conformational flexibility. The potential for delocalization of nitrogen lone pairs gives the C-N bonds partial double-bond character, restricting free rotation and leading to distinct planar conformations. nih.gov

For substituted ureas, several conformations such as trans,trans, trans,cis, and cis,cis are possible, referring to the orientation of the substituents relative to the carbonyl group. nih.govresearchgate.net Computational and experimental studies on similar small substituted ureas show that different conformations can be close in energy, with the anti (or trans) geometry typically being more stable. acs.orgresearchgate.net The presence of the methyl group and the acyl chain in this compound influences the rotational barriers and the preferred conformation in solution and the solid state. acs.orgacs.org

Furthermore, ureas can exist in tautomeric forms, such as the uronium or isourea form, where a proton shifts to the carbonyl oxygen. researchgate.net While the urea form is overwhelmingly dominant under normal conditions, the tautomeric forms can be relevant in specific chemical environments or as reaction intermediates.

Table 2: Possible Conformations of the Substituted Urea Moiety

| Conformation | Description | Relative Stability |

| trans,trans | Both substituents are trans to the carbonyl group. | Often the most stable for helical structures. researchgate.net |

| trans,cis | One substituent is trans, one is cis. | Intermediate stability. |

| cis,cis | Both substituents are cis to the carbonyl group. | Can be favored by N-methylation. nih.gov |

The specific preferred conformation for this compound would require dedicated spectroscopic or computational analysis.

Reactivity of the Aliphatic Chlorine Substituent

The 4-chlorobutyl group provides a second major site for reactivity: the carbon atom bonded to the chlorine. This primary alkyl halide can undergo both substitution and elimination reactions. libretexts.orglibretexts.org

The carbon atom attached to the chlorine is electrophilic and is a target for nucleophiles. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. msu.edu In an Sₙ2 reaction, a nucleophile attacks the carbon from the backside relative to the leaving group (the chloride ion), leading to an inversion of stereochemistry if the carbon were chiral.

Nu⁻ + Cl-CH₂CH₂CH₂-R → Nu-CH₂CH₂CH₂-R + Cl⁻ (where R is the -C(O)NHC(O)NHCH₃ group)

A wide variety of nucleophiles can displace the chloride, including amines, alkoxides, and thiolates. For instance, reaction with a primary amine would yield a secondary amine, while reaction with sodium hydroxide (B78521) could lead to the corresponding alcohol. The rate of these reactions depends on the strength of the nucleophile, the solvent, and the temperature. msu.edunjit.edu

In the presence of a strong, non-nucleophilic, or sterically hindered base, a bimolecular elimination (E2) reaction can compete with or even dominate over substitution. libretexts.orgmsu.eduyoutube.com In this process, the base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon), while the chloride leaving group departs simultaneously, resulting in the formation of a double bond.

Base⁻ + H-CH(β)-CH(α)₂-R → BH + CH₂(β)=CH(α)-R + Cl⁻

The product of such an elimination would be 3-(but-3-enoyl)-1-methylurea. Conditions that favor E2 elimination over Sₙ2 substitution for primary halides include the use of bulky bases (e.g., potassium tert-butoxide) and higher reaction temperatures. msu.eduyoutube.com

Examination of Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for the possibility of intramolecular reactions. The nitrogen atoms of the urea moiety can act as internal nucleophiles. Specifically, the N1 nitrogen, being more nucleophilic due to the adjacent methyl group, could attack the electrophilic carbon of the chlorobutyl chain.

This intramolecular Sₙ2 reaction would result in a cyclization, forming a six-membered heterocyclic ring, a derivative of a tetrahydropyrimidinone. Such intramolecular cyclizations are often kinetically favored over their intermolecular counterparts, especially when forming stable five- or six-membered rings. nih.gov

Intermolecularly, one molecule of this compound could react with another. For example, the urea nitrogen of one molecule could act as a nucleophile, displacing the chloride from a second molecule. This would lead to the formation of dimers or oligomers, linked by a butyl chain. The specific pathway followed—intramolecular cyclization versus intermolecular polymerization—would be highly dependent on reaction conditions such as concentration and temperature.

In-depth Mechanistic Studies of Urea and Amide Formation Reactions

The formation of this compound typically involves the acylation of 1-methylurea with 4-chlorobutanoyl chloride. This reaction is a subset of the broader class of N-acylation reactions, which are fundamental in organic chemistry for the synthesis of amides and related compounds. Mechanistic studies of these reactions provide crucial insights into reaction rates, equilibria, and the potential for side-product formation.

While specific kinetic data for the reaction between 1-methylurea and 4-chlorobutanoyl chloride are not extensively documented in publicly available literature, the kinetics of similar acylation reactions have been studied. The reaction of acyl chlorides with amines and ureas generally follows a nucleophilic addition-elimination mechanism.

The rate of formation of N-acylureas is influenced by several factors, including the nature of the solvent, the concentration of reactants, and the temperature. For instance, the hydrolysis of acyl chlorides in water has been shown to proceed via different mechanisms (bimolecular vs. SN1) depending on the electronic properties of the alkyl group. researchgate.net Increasing electron donation to the chlorocarbonyl group can shift the mechanism towards a unimolecular displacement. researchgate.net

In the context of the synthesis of this compound, the reaction rate would be dependent on the nucleophilicity of the nitrogen atoms in 1-methylurea and the electrophilicity of the carbonyl carbon in 4-chlorobutanoyl chloride. The presence of the electron-withdrawing chlorine atom in the acyl chain of 4-chlorobutanoyl chloride enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 1: Factors Influencing the Rate of N-Acylation of Ureas

| Factor | Influence on Reaction Rate | Mechanistic Implication |

| Solvent Polarity | Can influence the stability of charged intermediates and transition states. Low dielectric constant solvents may suppress side reactions. wikipedia.org | Affects the solvation of reactants and intermediates, potentially altering the energy profile of the reaction. |

| Reactant Concentration | Higher concentrations generally lead to faster reaction rates, assuming a bimolecular reaction. | The reaction order with respect to each reactant can provide insights into the rate-determining step. |

| Temperature | Increased temperature typically increases the reaction rate by providing more kinetic energy to overcome the activation barrier. | Can also promote side reactions or decomposition of intermediates. |

| Nucleophilicity of Urea | The electron density on the nitrogen atoms of 1-methylurea is a key determinant of its reactivity. | The methyl group slightly increases the nucleophilicity of the adjacent nitrogen compared to urea. |

| Electrophilicity of Acyl Chloride | The partial positive charge on the carbonyl carbon of 4-chlorobutanoyl chloride makes it the site of nucleophilic attack. | The electronegative chlorine atom on the butanoyl chain influences this electrophilicity. |

Kinetic studies on the reaction of urea with benzil (B1666583) have shown that the initial attack by the urea anion is the rate-determining step in alkaline conditions. rsc.org In acidic solutions, the reaction proceeds through an initial attack of urea on the protonated substrate. rsc.org These findings suggest that the pH of the reaction medium can significantly influence the kinetics and mechanism of urea acylation.

The reaction between an acyl chloride and a urea derivative is proposed to proceed through a highly reactive intermediate. The initial nucleophilic attack of a nitrogen atom from 1-methylurea on the carbonyl carbon of 4-chlorobutanoyl chloride leads to the formation of a tetrahedral intermediate. This intermediate is generally unstable and readily eliminates a chloride ion to form the final N-acylurea product.

In related reactions involving carbodiimides and carboxylic acids, the formation of an O-acylisourea intermediate is a key step. wikipedia.orgfiveable.methermofisher.comnih.govresearchgate.net This intermediate is highly reactive and can undergo nucleophilic attack by an amine to form an amide or rearrange to a more stable N-acylurea, which is often an undesired side product in peptide synthesis. wikipedia.orgnih.gov While the direct acylation of urea with an acyl chloride does not necessarily proceed through an O-acylisourea, the study of these intermediates provides valuable parallels for understanding the reactivity of acylated urea species.

The isolation and characterization of these reactive intermediates are challenging due to their transient nature. fiveable.menih.gov Spectroscopic techniques such as NMR and IR can sometimes be used to detect their presence in solution. In some specialized cases, such as with sterically hindered "introverted" carboxylic acids, it has been possible to trap and study adducts that are either the O-acylisourea or the N-acylurea. nih.gov

Table 2: Proposed Intermediates in the Formation of this compound

| Intermediate | Structure | Role in Reaction | Stability |

| Tetrahedral Intermediate | A species formed by the nucleophilic attack of 1-methylurea on 4-chlorobutanoyl chloride. | Precursor to the final product. | Highly unstable, readily collapses. |

| O-Acylisourea (by analogy) | A potential, though less likely in this direct acylation, rearrangement product or intermediate in related reactions. | Can be a precursor to N-acylurea or a side product. | Generally unstable and reactive. fiveable.methermofisher.com |

The reaction of 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides has been shown to produce N-acyl cyclic urea derivatives in good yields, indicating the general feasibility of this type of transformation. arkat-usa.org

The use of catalysts can significantly influence the rate and selectivity of N-acylation reactions. In the synthesis of N-acylureas, both acid and base catalysis can play a role.

Bases, such as triethylamine (B128534), are often added to scavenge the HCl produced during the reaction of an acyl chloride with a urea, driving the reaction to completion. arkat-usa.org The choice of base and solvent can be critical in controlling the reaction outcome.

Recent research has explored novel catalytic systems for N-acylation. For example, deep eutectic solvents like [ChCl][ZnCl2]2 have been shown to act as both a solvent and a catalyst for the N-acylation of anilines, offering a green and efficient alternative to traditional methods. nih.gov Electrochemical methods have also been developed for the N-acylation of amines with carboxylic acids under mild, aqueous conditions, demonstrating excellent chemoselectivity and positional selectivity. rsc.org

In the context of carbodiimide-mediated couplings, additives like N-hydroxysuccinimide (NHS) are often used to form a more stable active ester intermediate, which then reacts with the amine. This approach helps to suppress the formation of the N-acylurea side product. thermofisher.com This highlights how catalytic additives can steer the reaction away from undesired pathways.

While specific catalytic studies for the direct synthesis of this compound are not widely reported, the principles from these related systems suggest that the choice of catalyst or additive could be crucial for optimizing the yield and purity of the desired product. For instance, a patent describes the reaction of sodium urea with acyl chlorides, indicating that the use of a pre-formed urea salt can facilitate the reaction. google.com

Table 3: Potential Catalytic Approaches for the Synthesis of N-Acylureas

| Catalytic Approach | Mechanism of Action | Potential Advantages |

| Base Catalysis (e.g., Triethylamine) | Neutralizes the HCl byproduct, shifting the equilibrium towards the product. | Simple and effective for driving the reaction to completion. arkat-usa.org |

| Deep Eutectic Solvents | Can act as both solvent and Lewis acid catalyst, activating the acylating agent. | Environmentally friendly, potentially reusable. nih.gov |

| Electrochemical Synthesis | In-situ generation of reactive species under mild conditions. | High selectivity, use of electrons as a "clean" reagent. rsc.org |

| Use of Urea Salts (e.g., Sodium Urea) | The urea anion is a more potent nucleophile than neutral urea. | Can lead to higher reaction rates and yields. google.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the molecular structure and electronic properties of N-acylurea systems, including 3-(4-Chlorobutanoyl)-1-methylurea. Methods such as Density Functional Theory (DFT) are employed to predict geometries, vibrational frequencies, and electronic charge distributions.

For analogous systems like N-acylhydrazones, methods like CAM-B3LYP with a 6-31+G(d,p) basis set have proven effective in accurately describing their conformational and electronic properties, particularly in π-conjugated systems. nih.gov Such calculations for this compound would likely reveal the planarity of the urea (B33335) backbone and the distribution of electron density.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Method of Determination |

| Molecular Geometry | The N-acylurea core is expected to be largely planar to maximize conjugation. | DFT (e.g., B3LYP/6-31G) |

| Charge Distribution | High negative charge density on the oxygen atoms of the carbonyl groups. | NBO or Mulliken Population Analysis |

| Frontier Orbitals | The HOMO-LUMO gap will be indicative of the molecule's kinetic stability and reactivity. | DFT Calculations |

| Intramolecular Interactions | Hyperconjugation between nitrogen lone pairs and carbonyl π orbitals. | NBO Analysis |

Modeling of Reaction Pathways and Elucidation of Transition States

The synthesis of N-acylureas, such as this compound, typically involves the reaction of a carboxylic acid with a carbodiimide (B86325). ias.ac.in Computational modeling can map out the energy landscape of this reaction, identifying key intermediates and transition states.

The generally accepted mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate. ias.ac.inresearchgate.net This intermediate can then undergo an intramolecular O-to-N acyl migration to form the more thermodynamically stable N-acylurea. ias.ac.inresearchgate.net

Computational studies can calculate the activation energies for both the formation of the O-acylisourea and its subsequent rearrangement. These calculations help in understanding the reaction kinetics and why the N-acylurea is the major product. In the absence of other nucleophiles, the rearrangement to the N-acylurea is a common pathway. researchgate.net It has been noted that this rearrangement results in a product that is not reactive toward primary amines. researchgate.net

Table 2: Key Steps in the Formation of this compound

| Step | Description | Significance |

| 1. Protonation | Proton transfer from 4-chlorobutanoic acid to the nitrogen of the carbodiimide. ias.ac.in | Activates the carbodiimide for nucleophilic attack. |

| 2. O-Acylisourea Formation | The carboxylate attacks the activated carbodiimide to form the O-acylisourea intermediate. ias.ac.in | A key, reactive intermediate in the reaction pathway. |

| 3. O→N Acyl Migration | Intramolecular rearrangement of the acyl group from the oxygen to the nitrogen atom. ias.ac.inresearchgate.net | Leads to the formation of the stable N-acylurea product. |

Conformational Analysis and Energetic Profiling of N-Acylurea Systems

Conformational analysis of N-acylurea systems is critical for understanding their structure-activity relationships. nih.gov The rotation around the various single bonds, particularly the C-N bonds of the urea moiety, gives rise to different conformers with varying energies. libretexts.org

For similar systems, theoretical conformational analyses, often supported by experimental techniques like 2D NOESY, have identified distinct low-energy conformers. nih.gov In N-acylurea systems, the relative orientation of the carbonyl groups and the substituents on the nitrogen atoms leads to different spatial arrangements. The stability of these conformers is governed by a balance of electronic effects, such as conjugation, and steric hindrance between bulky groups. nih.govlibretexts.org

The key dihedral angles in this compound would be around the N-C(O) bonds. The planarity of the amide-like bonds is expected, leading to syn and anti conformations. The energetic profile would map the potential energy changes as a function of the rotation around these bonds, revealing the most stable conformations and the energy barriers between them.

Molecular Dynamics Simulations to Investigate Molecular Behavior in Diverse Environments

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules like this compound in different environments, such as in aqueous solution. mdpi.comutwente.nl MD simulations can provide detailed information about solvation, hydrogen bonding networks, and conformational dynamics over time.

For related molecules like urea and N-hydroxyurea, MD simulations have shown that they can be strongly hydrated and integrate into the hydrogen bond network of water. mdpi.comutwente.nl It is expected that the carbonyl oxygens and N-H groups of this compound would act as hydrogen bond acceptors and donors, respectively, leading to strong interactions with water molecules.

Simulations can also reveal how the solvent environment influences conformational preferences. For instance, a conformer that is more stable in the gas phase may be less stable in an aqueous solution due to differential solvation, a phenomenon observed in studies of N-hydroxyurea. mdpi.com By simulating this compound in various solvents, one could predict its solubility and partitioning behavior, which are crucial physicochemical properties.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Utilization in the Modular Synthesis of Advanced Organic Scaffolds

The modular synthesis of complex organic scaffolds often relies on bifunctional building blocks that can undergo sequential and controlled reactions. 3-(4-Chlorobutanoyl)-1-methylurea possesses two key reactive sites: the terminal chloro group and the acylurea functionality. This dual reactivity could, in principle, allow for its incorporation into a growing molecular framework in a stepwise manner.

For instance, the chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to append new functionalities or to link the butanoyl chain to a larger molecular entity. Subsequently, the acylurea portion could be involved in cyclization reactions or further functional group transformations. The methylurea (B154334) component can influence the solubility and conformational properties of the resulting molecules and could also participate in hydrogen bonding interactions, which are crucial in the self-assembly of supramolecular structures.

Despite this theoretical potential, a thorough search of scientific databases does not yield specific examples or methodologies that utilize this compound for the construction of advanced organic scaffolds.

Application as a Building Block for the Development of Functional Materials

The development of functional materials, such as polymers, gels, or crystalline solids with specific properties, often involves the use of carefully designed monomeric units. The structure of this compound suggests it could serve as such a building block.

The presence of both a reactive chloroalkyl chain and a hydrogen-bonding urea (B33335) group could enable its use in polymerization reactions. For example, polycondensation reactions involving the displacement of the chlorine atom could lead to the formation of polyesters, polyethers, or polyamines, with the urea moiety pendant to the polymer backbone. These urea groups could then induce specific secondary structures through intramolecular and intermolecular hydrogen bonding, potentially leading to materials with interesting mechanical or self-healing properties.

However, there is a notable lack of published research detailing the synthesis or characterization of any functional materials derived from this compound.

Precursor for Further Chemical Modifications and Molecular Diversification

A key role of a synthetic intermediate is to serve as a starting point for the generation of a diverse library of related compounds. The reactivity of this compound lends itself to a variety of chemical transformations.

The terminal chlorine atom is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This would allow for the synthesis of a library of derivatives with varying physicochemical properties. Furthermore, the acylurea linkage can be susceptible to hydrolysis under certain conditions, potentially unmasking a carboxylic acid and a urea, or it could be a site for further reactions.

While the potential for such molecular diversification is evident from its structure, the scientific literature does not currently provide any specific examples of the use of this compound as a precursor for generating compound libraries or for the systematic exploration of structure-activity relationships in medicinal chemistry or materials science.

Advanced Analytical Characterization Methodologies in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of 3-(4-Chlorobutanoyl)-1-methylurea, with each technique providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methyl group attached to the urea (B33335) nitrogen would appear as a singlet, while the N-H protons of the urea and amide functionalities would likely present as broad singlets. The protons of the three methylene (B1212753) (-CH₂) groups in the butanoyl chain would exhibit more complex splitting patterns, such as triplets and multiplets, due to spin-spin coupling with adjacent protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show separate resonances for the methyl carbon, the two carbonyl carbons (one for the amide and one for the urea), and the three methylene carbons of the alkyl chain. The chemical shifts of these carbons are indicative of their electronic environment. Advanced NMR techniques, such as 2D experiments (e.g., COSY, HSQC, HMBC), can be employed to definitively assign these proton and carbon signals and confirm the connectivity between different parts of the molecule. nih.gov Isotopic labeling strategies can also be used to simplify complex spectra and facilitate assignments in more complex molecules. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in a Deuterated Solvent Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-CH₃ | ~2.8 | s | ~28 |

| -CH₂-CH₂-Cl | ~2.2 | quintet | ~29 |

| -C(O)-CH₂- | ~2.9 | t | ~38 |

| -CH₂-Cl | ~3.7 | t | ~44 |

| -C(O)-NH- | ~8.5 | br s | N/A |

| -NH-CH₃ | ~7.0 | br s | N/A |

| Urea C=O | N/A | N/A | ~157 |

| Amide C=O | N/A | N/A | ~173 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. For solid samples, the analysis is often performed by preparing a compressed pellet of the compound mixed with potassium bromide (KBr). farmaciajournal.com

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The presence of two distinct carbonyl (C=O) stretching bands is expected, one for the urea moiety and another for the acyl group, typically appearing in the 1650-1750 cm⁻¹ region. The N-H bonds of the urea and amide groups would give rise to stretching vibrations in the 3200-3400 cm⁻¹ range. Furthermore, C-H stretching of the alkyl chain would be observed around 2850-3000 cm⁻¹, and a band corresponding to the C-Cl stretch would be present at a lower wavenumber, typically between 600 and 800 cm⁻¹. docbrown.info Modern computational methods can even leverage IR spectra for the automated elucidation of chemical structures. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Urea/Amide) | Stretch | 3200 - 3400 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Amide) | Stretch | 1680 - 1720 |

| C=O (Urea) | Stretch | 1640 - 1680 |

| N-H | Bend | 1510 - 1570 |

| C-N | Stretch | 1200 - 1350 |

| C-Cl | Stretch | 600 - 800 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often performed on instruments like an Orbitrap, can determine the molecular mass with high precision, allowing for the confident determination of the elemental formula. nih.gov

For this compound (C₆H₁₁ClN₂O₂), the molecular weight is 178.62 Da. bldpharm.com In the mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z ≈ 178. A key feature would be the presence of an isotopic peak at M+2 (m/z ≈ 180) with an intensity approximately one-third that of the M⁺˙ peak, which is characteristic of a molecule containing one chlorine atom.

Under electron ionization (EI) or through tandem MS (MS/MS) experiments, the molecular ion will fragment in a predictable manner. nih.gov Analysis of these fragments helps to confirm the structure. Plausible fragmentation pathways for this compound include cleavage of the amide bond, loss of the chlorobutyl chain, and rearrangements.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment Ion | Formula |

|---|---|---|

| 179 | [M+H]⁺ | [C₆H₁₂ClN₂O₂]⁺ |

| 143 | [M-Cl]⁺ | [C₆H₁₁N₂O₂]⁺ |

| 105 | [Cl(CH₂)₃CO]⁺ | [C₄H₆ClO]⁺ |

| 74 | [H₂NCONHCH₃]⁺ | [C₂H₆N₂O]⁺ |

| 58 | [HNCONHCH₃]⁺ | [C₂H₄N₂O]⁺ |

Chromatographic Techniques for Compound Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or degradation products, thereby allowing for an accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. humanjournals.com

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound, given its moderate polarity. The method would typically utilize a non-polar stationary phase, such as a C18 column, and a polar mobile phase, usually a mixture of water or an aqueous buffer with an organic modifier like acetonitrile (B52724) or methanol (B129727). By injecting a solution of the compound, a chromatogram is produced where the target compound appears as a peak at a specific retention time. The area of this peak is proportional to its concentration. Purity is assessed by detecting the presence of other peaks, which represent impurities. humanjournals.com

Method validation according to established guidelines would ensure the method is specific, accurate, and precise. humanjournals.com Key parameters for a potential method would include the column type, mobile phase composition, flow rate, and detector wavelength. Given the presence of carbonyl groups, UV detection at a low wavelength, such as 205 nm, would likely be effective for quantification. humanjournals.com The method can be optimized to achieve baseline separation of the main compound from all potential impurities, with performance metrics such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) being established for any impurities of interest. humanjournals.com For even faster and higher-resolution separations, Ultra-High-Performance Liquid Chromatography (UPLC) can be employed. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

When a compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as N-(4-chlorobutanoyl)-N'-aryl thiourea (B124793) derivatives, provides insight into the type of data that would be obtained. nih.govnih.gov Such studies reveal the specific conformation adopted by the molecule in the crystal lattice, for example, the trans-cis configuration with respect to the C-N bonds of the core moiety. researchgate.netnih.gov They also map out the network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···O or N-H···S), that stabilize the crystal packing. nih.govnih.gov The crystallographic analysis would report key parameters such as the crystal system (e.g., triclinic, monoclinic), space group, and the dimensions of the unit cell. researchgate.net

Future Directions in Academic Research on 3 4 Chlorobutanoyl 1 Methylurea

Exploration of Novel and Green Synthetic Methodologies

The traditional synthesis of acylureas, including 3-(4-Chlorobutanoyl)-1-methylurea, has often relied on reagents that pose environmental and safety concerns, such as phosgene (B1210022) and its derivatives. nih.gov The future of its synthesis lies in the adoption of greener and more sustainable methods.

One promising avenue is the utilization of carbon dioxide (CO2) as a C1 building block. Research has demonstrated the feasibility of synthesizing urea (B33335) derivatives from amines and CO2, often without the need for catalysts or organic solvents. rsc.orgpsu.edu This approach not only valorizes a greenhouse gas but also aligns with the principles of green chemistry by minimizing hazardous waste. ureaknowhow.comrsc.org The reaction proceeds through an alkyl ammonium (B1175870) alkyl carbamate (B1207046) intermediate, which then undergoes dehydration. psu.edu Further optimization of reaction conditions such as temperature, pressure, and reactant concentrations could enhance the yield and efficiency of this method for this compound.

Another key area of development is the use of safer phosgene substitutes. Reagents like N,N'-carbonyldiimidazole (CDI) have emerged as viable alternatives, offering a crystalline, less toxic option for generating unsymmetrical ureas. nih.gov The development of catalytic systems, potentially involving transition metals or organocatalysts, for the direct carbonylation of precursors in the presence of methylurea (B154334) could also provide more efficient and selective synthetic pathways. nsf.gov

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| CO2-based Synthesis | Utilizes carbon dioxide, primary amines. Often catalyst and solvent-free. | Environmentally friendly, utilizes a renewable feedstock, potentially lower cost. |

| Phosgene Substitutes | Employs reagents like N,N'-carbonyldiimidazole (CDI). | Increased safety, reduced toxicity and hazardous byproducts. |

| Catalytic Carbonylation | Involves transition-metal or organocatalysts for direct carbonylation. | High efficiency, selectivity, and potential for milder reaction conditions. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of the reaction mechanisms governing the formation and subsequent reactions of this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical environments. N-acylureas are known to be reactive intermediates that can participate in a variety of chemical transformations. fiveable.me

Future research will likely focus on elucidating the intricate pathways of its formation. For instance, in syntheses involving carbodiimides, N-acylureas can be formed through the rearrangement of an O-acylisourea intermediate. ntu.edu.tw The nature of the substituents on the carbodiimide (B86325) and the carboxylic acid can influence the product distribution, favoring either the N-acylurea or other products like anhydrides and N,N'-disubstituted ureas. ntu.edu.tw Detailed kinetic and spectroscopic studies, coupled with computational modeling, can provide a clearer picture of these competing pathways.

Furthermore, the thermal and chemical stability of this compound warrants deeper investigation. N-acylureas can undergo thermal conversion to isocyanates and amides, a transformation that could be harnessed for further synthetic applications. ntu.edu.tw Understanding the factors that govern this decomposition, such as temperature, solvent, and the presence of catalysts, will be critical for its handling and for designing subsequent chemical steps.

Rational Design of New Derivatives with Tuned Chemical Reactivity

The ability to fine-tune the chemical reactivity of this compound by modifying its structure is a key objective for future research. The rational design of new derivatives can lead to compounds with enhanced stability, altered solubility, or specific reactivity profiles for desired applications.

The synthesis of acylurea analogs has been achieved through various methods, including the coupling of amines with N-(phenoxycarbonyl)benzamide intermediates. nih.gov This approach has proven effective for creating a diverse range of arylated acyl ureas. nih.gov Another method involves the reaction of dibenzoylhydrazine carboxamide with benzylamines to produce N-benzyl-N'-acylureas. reading.ac.uk These synthetic strategies could be adapted to create a library of this compound derivatives for structure-activity relationship studies.

| Modification Strategy | Potential Impact on Chemical Reactivity |

| Altering the Butanoyl Chain | Modification of carbonyl electrophilicity and chlorine reactivity. |

| Substitution on Methylurea | Changes in nitrogen nucleophilicity and electronic properties. |

| Introduction of Aromatic Moieties | Potential for creating derivatives with specific biological or material properties. |

Advanced Computational Predictions for Molecular Behavior and Reaction Outcomes

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational chemistry can provide valuable insights into the molecular properties and reactivity of this compound, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to explore reaction mechanisms and predict the transition state energies of different synthetic routes, helping to identify the most energetically favorable pathways. nsf.gov Such calculations can also be used to predict various molecular properties, including bond lengths, bond angles, charge distributions, and spectroscopic signatures (e.g., NMR and IR spectra), which can aid in the characterization of the molecule and its derivatives.

Molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules or other chemical species. This can provide a dynamic picture of its behavior in solution and help in understanding its solubility and transport properties. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed chemical reactivity or biological activity, facilitating the rational design of new compounds with desired properties.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of molecular properties and spectroscopic data. |

| Molecular Dynamics (MD) | Study of conformational dynamics, solvation, and intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical reactivity to guide the design of new derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Figure 1: Nucleophilic acylation of methylurea with 4-chlorobutanoyl chloride to form N-(4-Chlorobutanoyl)-N'-methylurea.

Figure 1: Nucleophilic acylation of methylurea with 4-chlorobutanoyl chloride to form N-(4-Chlorobutanoyl)-N'-methylurea. Figure 2: Formation of the O-acylisourea intermediate in carbodiimide-mediated couplings.

Figure 2: Formation of the O-acylisourea intermediate in carbodiimide-mediated couplings.